REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.[C:18]([C:20]1[S:24][CH:23]=[N:22][C:21]=1[C:25](OC)=[O:26])#[CH:19].Cl>C1(C)C=CC=CC=1.[Cl-].[Na+].O>[C:18]([C:20]1[S:24][CH:23]=[N:22][C:21]=1[CH2:25][OH:26])#[CH:19] |f:0.1.2,6.7.8|
|
Name
|
diisobutylaluminum hydride toluene
|
Quantity
|
165 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C.C1(=CC=CC=C1)C
|
Name
|
5-ethynyl-4-methoxycarbonylthiazole
|
Quantity
|
25.05 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=C(N=CS1)C(=O)OC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for one hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The insolubles were removed by filtration through Celite
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted four times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under the reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 300 ml of ethanol
|
Type
|
ADDITION
|
Details
|
Sodium borohydride (2.2 g) was added to the solution in an argon atmosphere, under ice cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for one hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Brine was added to the reaction solution
|
Type
|
ADDITION
|
Details
|
the mixture was adjusted to pH 3 by the addition of 1 N aqueous hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed by distillation under the reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (chloroform:ethyl acetate=3:1 to 1:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=C(N=CS1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |